4,5-Dimethylbenzene-1,2-dimethanol

Medicinal Chemistry Organic Synthesis Process Chemistry

4,5-Dimethylbenzene-1,2-dimethanol is an aryl diol featuring a benzene core with hydroxymethyl groups at the 1- and 2- positions and methyl substituents at the 4- and 5- positions. This specific substitution pattern creates a rigid, electron-rich scaffold distinct from unsubstituted or differently substituted benzenedimethanols.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 60070-05-5
Cat. No. B1599563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethylbenzene-1,2-dimethanol
CAS60070-05-5
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)CO)CO
InChIInChI=1S/C10H14O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3
InChIKeyVSODREOTHFONSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethylbenzene-1,2-dimethanol (CAS 60070-05-5): A Specialized Aryl Diol Building Block for Phthalazine and Polymer Chemistry


4,5-Dimethylbenzene-1,2-dimethanol is an aryl diol featuring a benzene core with hydroxymethyl groups at the 1- and 2- positions and methyl substituents at the 4- and 5- positions [1]. This specific substitution pattern creates a rigid, electron-rich scaffold distinct from unsubstituted or differently substituted benzenedimethanols. Its primary documented role is as a cost-effective, multi-gram-scale synthetic intermediate for 6,7-dimethylphthalazine, a precursor to dihydrophthalazine-based antibiotics, where its commercial scarcity and high price necessitated the development of a dedicated, high-yielding synthesis [2]. This positions the compound as a critical procurement bottleneck for specific medicinal chemistry programs rather than a generic drop-in reagent.

Why 1,2-Benzenedimethanol Cannot Substitute for the 4,5-Dimethyl Analog in Key Syntheses


Procurement decisions for benzenedimethanol derivatives cannot be based on core structure alone, as methylation critically alters multiple performance vectors. The 4,5-dimethyl groups on the target compound are essential for building the dimethylphthalazine pharmacophore; using unsubstituted 1,2-benzenedimethanol would lead to a different, and likely inactive, final product in antibiotic programs [1]. Beyond targeted synthesis, the electron-releasing and steric effects of the methyl groups fundamentally change the reactivity and thermomechanical properties of derived materials. For instance, in polycondensed resin systems, dimethyl-substituted benzenedimethanols demonstrate markedly faster cross-linking kinetics compared to the unsubstituted p-xylylene glycol (PXG), a difference attributed directly to the electron-donating and steric influence of the methyl groups [2]. Selecting an unsubstituted analog would therefore alter reaction timelines, product molecular architecture, and final material properties.

Head-to-Head and Quantitative Evidence for 4,5-Dimethylbenzene-1,2-dimethanol (CAS 60070-05-5)


Comparative Synthesis Efficiency: A Scalable 80% Yield vs. High Commercial Cost

In contrast to the commercially expensive and supply-limited 4,5-dimethylbenzene-1,2-dimethanol, a published three-step synthetic route provides multi-gram quantities (12-15 g batches) with an overall yield of 80% [1]. This route was specifically designed because the commercial supplier 'was unable to meet our requirements' [1]. The synthesis bypasses hazardous reagents (bromine, sulfur/H2S) and avoids chromatography, using a high-yielding Diels-Alder reaction (99% yield), a catalytic dehydrogenation (89% yield), and a LiAlH4 reduction (91% yield) [1]. The explicit cost-benefit analysis by the researchers positions this in-house synthesis as a superior sourcing strategy for medicinal chemistry programs needing reliable access to this specific intermediate [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Physical Property Differentiation: Melting Point and Boiling Point vs. 1,2-Benzenedimethanol

Methyl substitution significantly alters the physical state and thermal properties of the benzenedimethanol core. The target compound, 4,5-dimethylbenzene-1,2-dimethanol, is reported as a colorless liquid with a predicted boiling point of ~320.2 °C at 760 mmHg . In contrast, the unsubstituted 1,2-benzenedimethanol is a solid at room temperature with a literature melting point of 63-65 °C and a boiling point of 145 °C at 3 mmHg [1]. This difference impacts handling, formulation, and suitability for specific reaction conditions.

Physicochemical Characterization Material Science Pre-formulation

Accelerated Resin Cross-Linking Kinetics Due to Methyl Substitution

In the synthesis of polycondensed fused-polynuclear aromatics (COPNA) resins, dimethyl benzenedimethanol derivatives (DM series) exhibit significantly faster reaction rates than unsubstituted p-xylylene glycol (PXG). Under identical conditions (DM/Aro molar ratio: 1.25, PTS catalyst: 3 wt%, 120 °C), the dimethyl derivatives required 15-48 minutes to reach the B-stage resin, while PXG required 33 minutes [1]. This rate acceleration is attributed to the electron-releasing and steric effects of the two methyl groups [1]. This evidence is class-level, as the study used 2,4-dimethyl-1,5-benzenedimethanol and 2,5-dimethyl-1,4-benzenedimethanol isomers, but the mechanistic argument logically extends to the 4,5-dimethyl-1,2-substituted pattern.

Polymer Chemistry COPNA Resin Cross-linking Kinetics

Unique Utility as a Direct Precursor to 6,7-Dimethylphthalazine for Antibiotic Synthesis

The primary motivation for developing the scalable synthesis of 4,5-dimethylbenzene-1,2-dimethanol was its unique role as a building block for 6,7-dimethylphthalazine, a key intermediate in a dihydrophthalazine-based antibiotic program [1]. The methyl groups at the 4- and 5- positions are integral to the final pharmacophore, meaning that generic 1,2-benzenedimethanol or other regioisomers cannot serve as substitutes without a complete redesign of the synthetic pathway [1]. This structural requirement creates a non-substitutable demand for the specific 4,5-dimethyl substitution pattern for groups working on this class of antibiotics.

Antibiotic Synthesis Phthalazine Chemistry Medicinal Chemistry

Validated Application Scenarios for 4,5-Dimethylbenzene-1,2-dimethanol Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 6,7-Dimethylphthalazine-Based Antibiotics

Procurement of 4,5-dimethylbenzene-1,2-dimethanol is mandatory for research groups synthesizing dihydrophthalazine antibiotics. The compound's specific 4,5-dimethyl substitution pattern is essential for constructing the 6,7-dimethylphthalazine core [1]. The published three-step, 80% yield synthesis provides a reliable sourcing strategy when commercial supply is unavailable or cost-prohibitive, enabling the ongoing structure-activity relationship (SAR) studies and lead optimization critical to this class of antibiotics [1].

High-Throughput Polymer Screening: Accelerated COPNA Resin Curing Cycles

When developing new COPNA resin formulations, the faster cross-linking kinetics of dimethyl-substituted benzenedimethanols, as demonstrated by the 15-48 minute B-stage times versus 33 minutes for unsubstituted analogs, enable shorter processing cycles and higher throughput during formulation screening and manufacturing process development [1]. This kinetic advantage is directly relevant for industrial settings where cycle time reduction translates to economic benefit.

Process Chemistry: Benchmark for Scalable, Chromatography-Free Synthesis of Substituted Phthalates

The published synthesis of 4,5-dimethylbenzene-1,2-dimethanol serves as a benchmark for the efficient, chromatography-free preparation of substituted phthalate derivatives. The process achieves high yields (99% Diels-Alder, 89% dehydrogenation, 91% reduction) on a multi-gram scale without the need for hazardous reagents like bromine or sulfur, making it a safer and more cost-effective template for scaling up similar compounds [1].

Material Science: Selection of a Liquid Aryl Diol Monomer for Solvent-Free or Low-Temperature Processes

The liquid physical state of 4,5-dimethylbenzene-1,2-dimethanol at room temperature, in contrast to the solid parent 1,2-benzenedimethanol (MP 63-65 °C), makes it a preferential diol monomer for solvent-free polymerization or coating processes where melting a solid monomer is impractical or where a low-viscosity formulation is required [1]. This physical property advantage simplifies handling and mixing in continuous processing equipment.

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